molecular formula C10H20O2 B084549 3,3-Dimethyloctanoic acid CAS No. 14352-59-1

3,3-Dimethyloctanoic acid

Cat. No. B084549
CAS RN: 14352-59-1
M. Wt: 172.26 g/mol
InChI Key: IVNGZEIOFBESSH-UHFFFAOYSA-N
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Description

3,3-Dimethyloctanoic acid is a chemical compound with the molecular formula C10H20O2 . It has a molecular weight of 172.2646 .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyloctanoic acid consists of a chain of carbon atoms with two methyl groups (CH3) attached to the third carbon atom from the end of the chain . The end of the chain is capped with a carboxylic acid group (COOH) . The 3D structure of the molecule can be viewed using specific software .

Scientific Research Applications

  • Metabolism in Guinea-Pig Kidney Slices : 3,3-Dimethyloctanoic acid is initially degraded by α-oxidation to 2,5-dimethylheptanoic acid, followed by β-oxidation to 3-methylvaleric acid, demonstrating the possibility of alternating between α- and β-oxidations in the degradation of branched chain fatty acids (Stokke, 1969).

  • Interaction with Methylarsenicals : The study suggests possible biological implications of the interaction between methylarsenicals and thiols, although not directly linked to 3,3-Dimethyloctanoic acid, it indicates the broader chemical interactions in similar compounds (Cullen, McBride, & Reglinski, 1984).

  • Metabolism in Humans and Refsum's Disease : Research indicates that 3,3-Dimethyloctanoic acid can be degraded in humans through an initial α-decarboxylation, which renders the acid susceptible to normal β-oxidation. However, in patients with Refsum's disease, this degradation does not occur, possibly explaining the accumulation of phytanic acid in such patients (Stokke, Try, & Eldjarn, 1967).

  • Biological Oxidation Studies : The study of 2,2-dimethyloctanoic acid, a compound structurally similar to 3,3-Dimethyloctanoic acid, suggests that initial oxidative attack is not specific for the ω-position, or that ω- and ω-1-oxidation products are interconvertible enzymatically (Den, 1965).

properties

IUPAC Name

3,3-dimethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-10(2,3)8-9(11)12/h4-8H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNGZEIOFBESSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608180
Record name 3,3-Dimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyloctanoic acid

CAS RN

14352-59-1
Record name 3,3-Dimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
O Stokke - Scandinavian Journal of Clinical and Laboratory …, 1967 - Taylor & Francis
Patients with Refsum's disease, who accumulate phytanic acid, have a reduced capacity for α-oxidation of branched chain fatty acids. To try to elucidate the role of phytanic acid in the …
Number of citations: 18 www.tandfonline.com
F Nagatsugi, S Sasaki, M Maeda - Journal of fluorine chemistry, 1992 - Elsevier
Simple syntheses are described for the ω-fluorinated analogs of octanoic acid and its β-substituted derivatives in which insertion of a methyl and dimethyl group, and oxygen substitution …
Number of citations: 12 www.sciencedirect.com
F Nagatsugi, S Sasaki, M Maeda - Nuclear medicine and biology, 1994 - Elsevier
Fluorine-18 labeled analogs of 8-fluorooctanoic acid and its structurally modified derivatives with methyl or gem-dimethyl branching or with oxygen substitution at the C 3 position were …
Number of citations: 12 www.sciencedirect.com
FLM Pattison, RG Woolford - Journal of the American Chemical …, 1957 - ACS Publications
Six branched-fluorocarboxylic acids, F (CH2) nCHMe (CH2) mCOOH, were prepared by anodic coupling reactions. The toxicological results may be explained on the basis of two …
Number of citations: 5 pubs.acs.org
WG Dauben, GW Shaffer, EJ Deviny - Journal of the American …, 1970 - ACS Publications
The photoisomerization of alkyl-substituted bicyclo [4.1, 0] heptan-2-ones has been studied. Using the n-*· * excitation, two different isomerizationshave been found. The first involves …
Number of citations: 50 pubs.acs.org
FLM Pattison, RL Buchanan - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
RESULTS The toxicity determinations were carried out on male mice weighing 28-32 g. from a Wistar strain colony maintained at Suffield Experimental Station, Ralston, Alberta, since …
Number of citations: 10 www.ncbi.nlm.nih.gov
FLM Pattison - Nature, 1953 - core.ac.uk
RESULTS The toxicity determinations were carried out on male mice weighing 28-32 g. from a Wistar strain colony maintained at Suffield Experimental Station, Ralston, Alberta, since …
Number of citations: 38 core.ac.uk
I Wahlberg, K Karlsson, DJ Austin, N Junker… - Phytochemistry, 1977 - Elsevier
Several volatile compounds are generated and the concentrations of many others increase on flue-curing and ageing of Virginia tobacco. Oxidative degradation of isoprenoids, Maillard …
Number of citations: 156 www.sciencedirect.com
M Frenkel, X Hong, Q Dong, X Yan… - Densities of Phenols …, 2002 - Springer
This document is part of Subvolume I ‘Densities of Phenols, Aldehydes, Ketones, Carboxylic Acids, Amines, Nitriles, and Nitrohydrocarbons’ of Volume 8 ‘Thermodynamic Properties of …
Number of citations: 0 link.springer.com

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